![molecular formula C10H13ClS B13159431 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene is an organic compound that features a thiophene ring substituted with a cyclobutylmethyl group, which is further substituted with a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene typically involves the reaction of thiophene with a cyclobutylmethyl halide under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of the cyclobutylmethyl halide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality material suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting chloromethyl groups to methyl groups.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under basic conditions to substitute the chloromethyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl group allows for further functionalization, enabling the compound to engage in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-([1-(Hydroxymethyl)cyclobutyl]methyl)thiophene: Contains a hydroxymethyl group instead of a chloromethyl group.
3-([1-(Methoxymethyl)cyclobutyl]methyl)thiophene: Features a methoxymethyl group in place of the chloromethyl group.
Uniqueness
3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene is unique due to the presence of the chloromethyl group, which provides a versatile handle for further chemical modifications
Propiedades
Fórmula molecular |
C10H13ClS |
|---|---|
Peso molecular |
200.73 g/mol |
Nombre IUPAC |
3-[[1-(chloromethyl)cyclobutyl]methyl]thiophene |
InChI |
InChI=1S/C10H13ClS/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h2,5,7H,1,3-4,6,8H2 |
Clave InChI |
NCYXQORJYVCBTO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CC2=CSC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)

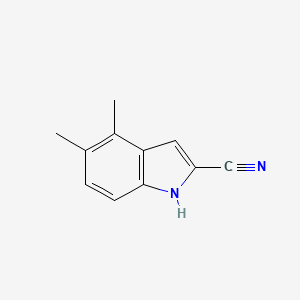
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
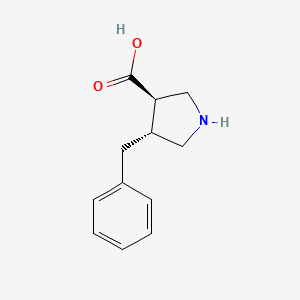
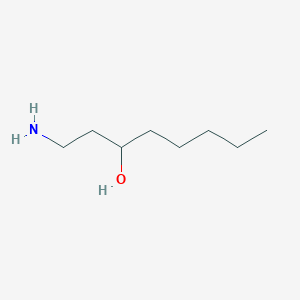

![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)
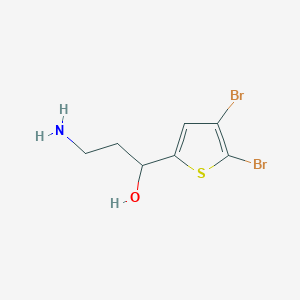
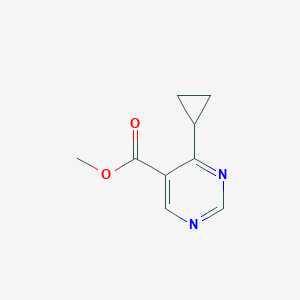


![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
